molecular formula C27H25F3N4O3S B1237491 Embeconazole CAS No. 329744-44-7

Embeconazole

Cat. No.: B1237491
CAS No.: 329744-44-7
M. Wt: 542.6 g/mol
InChI Key: XSRKBFUVSRRJDX-ILLAMVBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Embeconazole involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The process is designed to be energy-efficient and environmentally friendly, with minimal waste generation .

Chemical Reactions Analysis

Types of Reactions: Embeconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogs of this compound .

Scientific Research Applications

Embeconazole has a wide range of scientific research applications, including:

Mechanism of Action

Embeconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Uniqueness of Embeconazole: this compound stands out due to its potent activity against drug-resistant fungal strains and its potential for use in both oral and intravenous formulations. Its unique chemical structure and mechanism of action make it a promising candidate for further development in antifungal therapy .

Properties

CAS No.

329744-44-7

Molecular Formula

C27H25F3N4O3S

Molecular Weight

542.6 g/mol

IUPAC Name

4-[(1E,3E)-4-[5-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]sulfanyl-1,3-dioxan-2-yl]buta-1,3-dienyl]-3-fluorobenzonitrile

InChI

InChI=1S/C27H25F3N4O3S/c1-18(27(35,15-34-17-32-16-33-34)23-9-8-21(28)11-25(23)30)38-22-13-36-26(37-14-22)5-3-2-4-20-7-6-19(12-31)10-24(20)29/h2-11,16-18,22,26,35H,13-15H2,1H3/b4-2+,5-3+/t18-,22?,26?,27-/m1/s1

InChI Key

XSRKBFUVSRRJDX-ILLAMVBCSA-N

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F

Isomeric SMILES

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)/C=C/C=C/C4=C(C=C(C=C4)C#N)F

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)SC3COC(OC3)C=CC=CC4=C(C=C(C=C4)C#N)F

Synonyms

CS-758
R-120758

Origin of Product

United States

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